5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid
Vue d'ensemble
Description
WEHI-539 is an inhibitor of Bcl-xL (IC50 = 1.1 nM) that demonstrates more than 400-fold selectivity for Bcl-xL over Bcl-2, Mcl-1, Bcl-W, or A1.1 It has been shown to induce apoptosis specifically in Mcl-1 deficient cells and does not affect Bcl-2 overexpressing cells. WEHI-539 can be used as a tool for distinguishing the roles of Bcl-xL in both normal and cancer cells from those of the related prosurvival proteins such as Bcl-2 and Mcl-1.1
An inhibitor of BCL-2 family proteins
WEHI-539 is a highly potent and selective BCL-XL inhibitor. The prosurvival BCL-2 family protein BCL-X(L) is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. WEHI-539 has high affinity (subnanomolar) and selectivity for BCL-X(L) and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 will be an invaluable tool for distinguishing the roles of BCL-X(L) from those of its prosurvival relatives, both in normal cells and notably in malignant tumor cells, many of which may prove to rely upon BCL-X(L) for their sustained.
Applications De Recherche Scientifique
Cancer Research
WEHI-539 has been extensively used in cancer research . It is a selective Bcl-xL inhibitor, demonstrating more than 400-fold selectivity for Bcl-xL over Bcl-2, Mcl-1, Bcl-W, or A1 . This selectivity makes it a valuable tool for distinguishing the roles of Bcl-xL in both normal and cancer cells from those of the related prosurvival proteins such as Bcl-2 and Mcl-1 .
Method of Application
In cancer research, WEHI-539 is typically applied to cell cultures. It has been shown to induce apoptosis specifically in Mcl-1 deficient cells and does not affect Bcl-2 overexpressing cells .
Results and Outcomes
The use of WEHI-539 in cancer research has led to a better understanding of the role of Bcl-xL in cell survival and apoptosis. It has been shown to induce apoptosis in Mcl-1 deficient cells , providing valuable insights into the mechanisms of cell death in cancer.
Drug Development
WEHI-539 is also used in the field of drug development . The development of the compound is an important step towards the design of a potential new anti-cancer agent .
Method of Application
In drug development, WEHI-539 is used as a reference compound for the development of new drugs. Its structure and properties are studied and used as a basis for the design of new compounds .
Results and Outcomes
The use of WEHI-539 in drug development has led to the creation of new chemical compounds that block a protein called BCL-X L that normally prevents cells from dying . This is an important safeguard against cancer development .
Apoptosis Studies
WEHI-539 is used in the study of apoptosis, a form of programmed cell death .
Method of Application
In apoptosis studies, WEHI-539 is applied to cell cultures. It has been shown to induce apoptosis by selectively antagonizing Bcl-xL prosurvival activity .
Results and Outcomes
The use of WEHI-539 in apoptosis studies has provided insights into the mechanisms of programmed cell death. It has been shown to induce apoptosis in human and murine cultures .
Biochemical Research
WEHI-539 is used in biochemical research as a small molecule inhibitor .
Method of Application
In biochemical research, WEHI-539 is used to study the interactions of small molecules with proteins. It has been designed to bind and block the function of a protein called BCL-XL .
Results and Outcomes
The use of WEHI-539 in biochemical research has led to a better understanding of the interactions between small molecules and proteins. It has been shown to have a high affinity for BCL-XL .
Hematology
WEHI-539 has potential applications in the field of hematology . It has been shown to induce apoptosis in platelets, which are a type of blood cell .
Method of Application
In hematology research, WEHI-539 is typically applied to platelet cultures. It has been shown to induce apoptosis specifically in platelets by selectively antagonizing Bcl-xL prosurvival activity .
Results and Outcomes
The use of WEHI-539 in hematology has provided insights into the mechanisms of platelet apoptosis. It has been shown to induce apoptosis in human and murine platelets .
Neurobiology
WEHI-539 may also have potential applications in neurobiology . Bcl-xL, the protein that WEHI-539 inhibits, is known to play a role in neuronal survival .
Method of Application
In neurobiology research, WEHI-539 could be applied to neuronal cultures. By inhibiting Bcl-xL, it could potentially induce apoptosis in neurons .
Results and Outcomes
While specific studies using WEHI-539 in neurobiology are not readily available, the use of Bcl-xL inhibitors in general has provided valuable insights into the mechanisms of neuronal survival and death .
Propriétés
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWZKPAXZBYEH-JWHWKPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744277 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid | |
CAS RN |
1431866-33-9 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.